2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid
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Overview
Description
The compound “2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid” is a type of N-containing heterocycle . These types of compounds are significant in medicinal chemistry, as they are used to treat various diseases including fungal, viral, and oncological diseases . They are also found in vitamins, enzymes, and amino acids .
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of α-benzoylamino-N-[2-(3,4-dimethoxyphenyl)ethyl]alkyl amides by POCl3 . This process results in the formation of a mutually condensed tricyclic system containing a bridgehead N atom and imidazole and isoquinoline moieties .Molecular Structure Analysis
The synthesized compounds contain 5,6-dihydroimidazo[5,1-a]isoquinoline cores . The structures of these compounds were confirmed using IR and PMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the cyclization of α-benzoylamino-N-[2-(3,4-dimethoxyphenyl)ethyl]alkyl amides by POCl3 . This reaction leads to the formation of 5,6-dihydroimidazo[5,1-a]isoquinoline derivatives .Scientific Research Applications
Unique Substituted Derivatives
2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid, a compound related to the one , was used to prepare a series of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides. These were obtained via one-pot reaction under Ugi conditions, offering moderate to excellent yields, showcasing its potential in synthesizing unique substituted derivatives (Ghandi, Zarezadeh, & Taheri, 2010).
Synthesis of Imidazolyl Acetic Acid Derivatives
Another study synthesized derivatives of imidazolyl acetic acid, including 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl) 5-oxo-4,5-dihydroimidazol-1-yl) acetic acid. These compounds were evaluated for their anti-inflammatory and analgesic activities, showing significant results in models of carrageenan-induced rat paw edema and the writhing test in albino mice (Khalifa & Abdelbaky, 2008).
Bioisosteres Development
Research on bioisosteres of carboxymethyl-4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin derivatives highlights their application in selective AMPA antagonism. One derivative demonstrated strong binding affinity for the AMPA receptor and potent anticonvulsant properties against electrically-induced convulsions (Jimonet et al., 2001).
Anticancer Activities
A study focused on synthesizing new pyrazino[1,2-a]benzimidazole derivatives and evaluating their anticancer activities. Certain compounds showed remarkable activity, comparable to standard drugs like melphalan and cisplatin (Demirayak & Yurttaş, 2014).
Synthesis of Heterocyclic Compounds
A group of 2-phenylimidazo[1,2-a]pyrazine-3-acetates was synthesized, demonstrating significant pharmacological activity. This research shows the potential of such compounds in developing drugs with various pharmacological properties (Avallone, Rimoli, & Abignente, 1996).
Molecular Conformation Studies
The study of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids revealed insights into the molecular conformations of the products in solution and crystal form, which is crucial for understanding the interactions of these compounds at the molecular level (Chui et al., 2004).
Mechanism of Action
Target of Action
It is known that imidazo[1,5-a]pyridine, a structural component of the compound, is significant in a large number of agrochemicals and pharmaceuticals .
Mode of Action
Compounds with similar structures have been studied for their central pharmacological properties
Biochemical Pathways
Imidazo[1,5-a]pyridine derivatives have been associated with various biochemical transformations . More detailed studies are required to understand the specific pathways affected by this compound.
Result of Action
Compounds with similar structures have shown analgesic effects in mice . More research is needed to understand the specific effects of this compound.
properties
IUPAC Name |
2-(8-oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c18-11(19)8-16-6-7-17-9-15-12(13(17)14(16)20)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZIBXXGSCPGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C(N=CN21)C3=CC=CC=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid | |
CAS RN |
1623079-16-2 |
Source
|
Record name | 2-(8-oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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